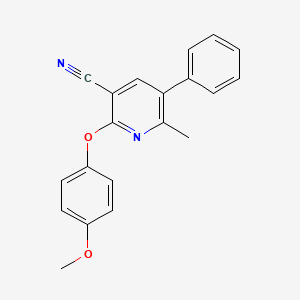

2-(4-Methoxyphenoxy)-6-methyl-5-phenylpyridine-3-carbonitrile

Description

2-(4-Methoxyphenoxy)-6-methyl-5-phenylpyridine-3-carbonitrile is a pyridine-based heterocyclic compound characterized by a methoxyphenoxy group at position 2, a methyl group at position 6, and a phenyl group at position 5 of the pyridine ring.

Properties

IUPAC Name |

2-(4-methoxyphenoxy)-6-methyl-5-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2/c1-14-19(15-6-4-3-5-7-15)12-16(13-21)20(22-14)24-18-10-8-17(23-2)9-11-18/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFWCOOOEBXXDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)OC2=CC=C(C=C2)OC)C#N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenoxy)-6-methyl-5-phenylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloropyridine and phenylacetonitrile.

Substitution Reactions:

Methylation: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst.

Final Assembly: The final product is obtained by combining the intermediate compounds under controlled conditions, often involving heating and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)-6-methyl-5-phenylpyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonitrile group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group, where nucleophiles like amines or thiols replace the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, under basic or acidic conditions

Major Products

Oxidation: Oxidized derivatives of the pyridine ring

Reduction: Amino derivatives

Substitution: Substituted phenoxy derivatives

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(4-Methoxyphenoxy)-6-methyl-5-phenylpyridine-3-carbonitrile serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.

Biology

This compound has been investigated for its potential biological activity , particularly its antimicrobial and anticancer properties :

- Antimicrobial Activity : Research indicates that it exhibits significant inhibitory effects against various pathogens. In vitro studies have demonstrated effectiveness against bacteria such as Klebsiella pneumoniae and Staphylococcus aureus.

- Anticancer Activity : Preliminary studies suggest that the compound may induce cytotoxic effects on cancer cell lines, including A549 human lung adenocarcinoma cells. The mechanism of action appears to involve interaction with specific molecular targets that alter cellular functions .

Medicine

In medicinal chemistry, this compound is explored as a potential pharmaceutical intermediate for drug development. Its unique structural features make it suitable for modifications that can enhance therapeutic efficacy or reduce side effects in drug candidates.

Industry

The compound is also utilized in the development of advanced materials and chemical sensors due to its stable chemical properties and ability to interact with various substrates .

Case Studies

-

Anticancer Properties Study : In one study, A549 cells were treated with varying concentrations of the compound, revealing a dose-dependent reduction in cell viability. This suggests potential as an anticancer agent that warrants further investigation.

Concentration (µM) Cell Viability (%) 0 100 50 75 100 50 -

Antimicrobial Efficacy Assessment : Another study evaluated the compound's effectiveness against common bacterial strains, showing significant growth inhibition at specific concentrations.

Pathogen Concentration (µM) Observed Effect Klebsiella pneumoniae 10 Effective growth inhibition Staphylococcus aureus 20 Effective growth inhibition

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenoxy)-6-methyl-5-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituent patterns, heterocyclic cores, and functional group effects.

Structural Analogs with Pyridine Cores

- 2-(4-Methoxyphenoxy)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile (): This analog shares the pyridine core and methoxyphenoxy group but differs in substituent positions and electronic properties. The trifluoromethyl group at position 4 (vs. The phenyl group at position 6 (vs. methyl in the target) increases steric bulk, which may influence molecular packing or intermolecular interactions .

Heterocyclic Core Variations

- [2,2'-Bipyridine]-5-carbonitrile, 4-(4-aminophenyl)-6-methoxy-3'-methyl (): The bipyridine core introduces a second nitrogen atom, enhancing hydrogen-bonding capacity compared to the single nitrogen in pyridine. The aminophenyl group at position 4 (vs. However, the bipyridine system’s extended conjugation may reduce metabolic stability in biological systems .

- The trifluoromethyl group and amino substituent create a mix of electron-withdrawing and electron-donating effects, contrasting with the target’s uniformly electron-rich methoxyphenoxy and phenyl groups .

Functional Group Effects

- 2-Amino-4-(4-hydroxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (): The fused pyran ring introduces conformational rigidity, while the hydroxyphenyl group (vs. methoxyphenoxy in the target) increases hydrophilicity and acidity. The dihydro structure may reduce planarity, impacting π-π stacking interactions in solid-state or receptor binding .

- 6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carbonitrile (): The nitro group at position 4 of the phenyl ring is strongly electron-withdrawing, contrasting with the methoxy group in the target.

Comparative Data Table

Key Findings and Implications

- Substituent Position Matters : The placement of substituents (e.g., phenyl at position 5 vs. 6) significantly impacts steric and electronic profiles, as seen in the target vs. compound .

- Heterocyclic Core Influences Reactivity : Pyrimidine () and pyrazolo-pyridine () cores introduce additional nitrogen atoms, enhancing hydrogen-bonding capacity compared to pyridine .

- Functional Groups Dictate Solubility: Hydroxyl () and amino () groups improve hydrophilicity, whereas methoxy and trifluoromethyl groups () may enhance lipid membrane permeability .

Biological Activity

2-(4-Methoxyphenoxy)-6-methyl-5-phenylpyridine-3-carbonitrile, identified by the CAS number 338423-75-9, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with methoxyphenoxy, methyl, phenyl, and carbonitrile groups. Its synthesis typically involves multi-step organic reactions:

- Formation of the Pyridine Ring : This is achieved through condensation reactions involving precursors such as 2-chloropyridine and phenylacetonitrile.

- Substitution Reactions : The introduction of the methyl group is often done via Friedel-Crafts alkylation using methyl chloride.

- Final Assembly : The final product is obtained through controlled heating and solvent use (e.g., DMF or DCM) to combine intermediate compounds.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although specific data on efficacy against various pathogens is limited.

- Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation in vitro, particularly in breast cancer cell lines .

- Enzyme Inhibition : It may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

The biological effects of this compound are likely mediated through its binding to molecular targets such as:

- Enzymes : Potential inhibition of enzymes involved in cancer cell metabolism.

- Receptors : Modulation of receptor activity that may influence cellular signaling pathways.

The exact mechanisms remain to be fully elucidated, necessitating further research to clarify the compound's interactions at the molecular level.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Anticancer Studies : In vitro assays demonstrated that the compound could significantly inhibit proliferation in various cancer cell lines, including MCF-7 and MDA-MB-231. The observed cytotoxicity was notably higher in cells treated with combinations of this compound and standard chemotherapeutics like doxorubicin .

- Microbial Inhibition : While specific quantitative data on antimicrobial efficacy is sparse, related compounds within its class have shown promising results against both gram-positive and gram-negative bacteria .

- Pharmacological Investigations : Research has explored its potential as a pharmaceutical intermediate for drug development due to its structural novelty and biological activity.

Data Table: Biological Activities of this compound

Q & A

Basic: What are the common synthetic routes for 2-(4-Methoxyphenoxy)-6-methyl-5-phenylpyridine-3-carbonitrile?

The synthesis typically involves multi-step condensation reactions to assemble the pyridine core with substituents. A general approach includes:

- Step 1 : Condensation of a substituted aldehyde (e.g., 4-methoxyphenoxyacetophenone) with a nitrile-containing precursor (e.g., cyanoacetamide) under acidic or basic conditions to form the pyridine ring .

- Step 2 : Functionalization at specific positions using regioselective alkylation or aryl coupling (e.g., Suzuki-Miyaura for phenyl group introduction).

- Step 3 : Purification via column chromatography and recrystallization, validated by TLC and spectroscopic methods (NMR, IR) .

Advanced: How can crystallographic data refinement resolve structural ambiguities in this compound?

Using SHELX software (e.g., SHELXL-97), researchers can refine X-ray diffraction data to resolve ambiguities:

- Data Collection : Collect high-resolution diffraction data (e.g., APEX2 detector) and index reflections using SAINT .

- Refinement : Apply SHELXL for small-molecule refinement, optimizing parameters like thermal displacement and occupancy. For example, resolving torsional angles of the methoxyphenoxy group requires iterative cycles with geometric restraints .

- Validation : Cross-check with PLATON for symmetry errors or voids .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .

- IR Spectroscopy : Detect functional groups (e.g., C≡N stretch at ~2200 cm, C-O-C from methoxyphenoxy at ~1250 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (±1 ppm accuracy).

Advanced: How to address contradictions in elemental analysis vs. spectroscopic data?

Discrepancies (e.g., calculated vs. observed C/H/N ratios) may arise from impurities or hydration:

- Re-Analysis : Repeat combustion analysis and cross-validate with X-ray crystallography (e.g., reports 57.13% C calculated vs. 57.24% observed) .

- Thermogravimetric Analysis (TGA) : Check for solvent/moisture content.

- Advanced NMR : Use N or 2D NMR (COSY, HSQC) to confirm nitrile integration .

Advanced: What computational strategies predict the compound’s reactivity and bioactivity?

- DFT Calculations : Optimize geometry (e.g., Gaussian09) to study electronic effects (e.g., electron-withdrawing nitrile vs. electron-donating methoxy) on nucleophilic attack sites .

- Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina to hypothesize bioactivity, guided by analogs with reported anticancer or antimicrobial properties .

- SAR Studies : Modify substituents (e.g., replacing phenyl with heteroaryl) and compare activity via in vitro assays .

Basic: What structural features influence this compound’s chemical reactivity?

- Methoxyphenoxy Group : Electron-donating effects enhance aromatic electrophilic substitution but may undergo demethylation under acidic conditions.

- Nitrile Group : Acts as a hydrogen-bond acceptor, influencing solubility and reactivity in nucleophilic additions.

- Steric Effects : Methyl and phenyl groups at positions 5/6 hinder planarization, affecting π-stacking in supramolecular assemblies .

Advanced: How to design experiments for evaluating its biological activity?

- In Vitro Assays :

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Mechanistic Studies :

- Enzyme Inhibition : Monitor kinase activity via fluorescence polarization.

- Apoptosis Markers : Western blot for caspase-3/7 activation.

- Control Experiments : Compare with analogs (e.g., ’s pyrimidine derivatives) to isolate substituent effects .

Advanced: How to resolve ambiguities in X-ray crystallographic thermal parameters?

- Twinning Analysis : Use SHELXD for deconvoluting twinned data (common in orthorhombic systems) .

- ADP Refinement : Apply restraints to anisotropic displacement parameters (ADPs) for disordered methoxyphenoxy groups.

- Validation Tools : Check R and CC for data quality; R for overfitting .

Basic: What purification methods ensure high-purity yields of this compound?

- Chromatography : Use silica gel column with gradient elution (hexane/EtOAc).

- Recrystallization : Optimize solvent pair (e.g., ethanol/water) for crystal growth .

- HPLC : Semi-preparative C18 column with UV detection (λ = 254 nm).

Advanced: What strategies optimize synthetic yield in multi-step reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.